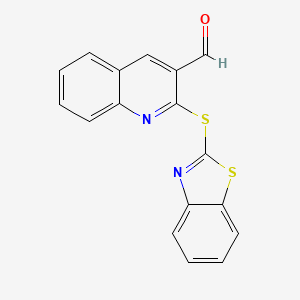

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde is a heterocyclic compound featuring a quinoline backbone substituted at the 3-position with a carbaldehyde group and at the 2-position with a benzothiazole-derived sulfanyl moiety. This structure combines the electron-deficient quinoline core with the sulfur-rich benzothiazole ring, conferring unique electronic and steric properties. The compound is synthesized via multistep reactions, typically involving the Vilsmeier–Haack–Arnold reaction to form the quinoline-3-carbaldehyde intermediate, followed by nucleophilic substitution or condensation with benzothiazole thiol derivatives .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2OS2/c20-10-12-9-11-5-1-2-6-13(11)18-16(12)22-17-19-14-7-3-4-8-15(14)21-17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIWFOLWVQMJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SC3=NC4=CC=CC=C4S3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 3-formylquinoline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge is susceptible to nucleophilic displacement under specific conditions. For example:

Reaction with Amines

Primary amines (e.g., aniline) substitute the sulfanyl group, forming quinoline-benzimidazole hybrids (Table 1) .

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the sulfanyl group, followed by cyclization to form fused heterocycles .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation, cyclization, and multicomponent reactions:

2.1. Knoevenagel Condensation

The aldehyde reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives (Table 2) .

2.2. Cyclization Reactions

The aldehyde facilitates intramolecular cyclization to form polycyclic systems:

-

With Hydrazines : Forms pyrazole or triazole rings via hydrazone intermediates .

-

With Thiourea : Yields thiazolo[3,2-a]quinoline derivatives under acidic conditions .

Multicomponent Reactions (MCRs)

The compound serves as a key building block in MCRs for synthesizing complex heterocycles:

Example : Reaction with aryl aldehydes and ammonium acetate under microwave irradiation produces imidazo[1,2-a]quinoline derivatives (Table 3) .

Reductive Amination

The aldehyde undergoes reductive amination with primary or secondary amines to form amine derivatives:

| Amine | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | NaBH₃CN | 2-(Piperazin-1-yl)quinoline derivative | 70% | |

| Benzylamine | H₂, Pd/C | N-Benzylamine-functionalized quinoline | 65% |

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at the 5- and 8-positions:

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity .

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives used in dye synthesis .

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

| Reaction Type | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Knoevenagel adducts | Antitubercular (vs. M. tuberculosis) | 1.2–4.8 μM | |

| Piperazinyl derivatives | Cytotoxic (HeLa cells) | 8.5 μM |

Stability and Reaction Optimization

Scientific Research Applications

Antimicrobial Activity

The compound has shown promise as a lead for the development of new antimicrobial agents. Its structure, which combines a quinoline ring with a benzothiazole moiety, suggests potential antimicrobial properties similar to those observed in other benzothiazole derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Properties

There is growing interest in the anticancer potential of 2-(1,3-benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde. Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, derivatives of quinoline have demonstrated cytotoxic effects against cancer cells, with IC50 values indicating effective growth inhibition . Further investigations are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Synthesis of Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, enabling the synthesis of complex derivatives that may possess enhanced biological activities or novel properties. For example, it can be used to create coordination complexes or ligands for catalytic applications .

Reaction Pathways

Several synthetic routes have been developed for preparing this compound, demonstrating its utility in organic synthesis. These methods vary in yield and efficiency, highlighting the compound's adaptability for different synthetic strategies.

In Vitro Studies

In vitro studies on the compound have indicated significant cytotoxicity against various cancer cell lines. For example, research involving derivatives of quinoline has shown promising results with IC50 values ranging from 1.23 to 7.39 µM against specific cancer types . Such findings underscore the need for further research to optimize these compounds for therapeutic use.

Antimicrobial Testing

Antimicrobial assays have demonstrated that certain derivatives exhibit potent activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications to the benzothiazole or quinoline components could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Features of Quinoline-3-Carbaldehyde Derivatives

Structural Insights from Crystallography

Crystallographic studies of related compounds, such as 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, reveal planar quinoline systems with substituents adopting orthogonal orientations to minimize steric hindrance . This suggests that the benzothiazole sulfanyl group in this compound may similarly orient perpendicularly, optimizing π-π interactions in biological targets.

Biological Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde, also known as BTQ, is a heterocyclic compound that integrates both quinoline and benzothiazole moieties. This structural combination is noteworthy due to the biological activities commonly associated with these classes of compounds, including antimicrobial and anticancer properties. Despite the limited research specifically on BTQ, its structural relatives suggest potential avenues for biological activity.

Chemical Structure and Properties

The compound features:

- Quinoline Ring : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.

- Benzothiazole Ring : Another bicyclic structure with a benzene ring fused to a thiazole ring.

- Sulfide Linkage : A sulfur atom connects the two rings.

- Aldehyde Group : An aldehyde (-CHO) group attached to the quinoline ring enhances reactivity.

This unique combination may contribute to diverse biological interactions.

Biological Activity Overview

Research into the biological activity of BTQ and its analogs reveals several promising areas:

Antimicrobial Activity

Compounds containing benzothiazole and quinoline structures have been documented for their antibacterial and antifungal properties. For instance:

- Benzothiazole Derivatives : Known for their antimicrobial effects, particularly against Gram-positive bacteria and fungi. Structurally similar compounds have shown significant activity against pathogens like Staphylococcus aureus and Candida albicans .

- Quinoline Derivatives : Exhibit a range of antibacterial activities, often comparable to established antibiotics .

Anticancer Potential

The anticancer activity of benzothiazole and quinoline derivatives has been explored in various studies:

- Mechanisms of Action : These compounds may induce apoptosis, inhibit cell proliferation, or arrest the cell cycle in cancer cells. For example, some derivatives have shown cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

- Case Studies : Research on structurally related compounds has demonstrated significant antiproliferative effects against various cancer types, including breast and lung cancers .

Comparative Biological Activity Table

The precise mechanism of action for BTQ remains largely unexplored due to limited direct studies. However, it is hypothesized that:

Q & A

Q. What are the established synthetic routes for 2-(1,3-Benzothiazol-2-ylsulfanyl)quinoline-3-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier–Haack–Arnold reactions (for quinoline-3-carbaldehyde core formation) followed by nucleophilic substitution to introduce the benzothiazole-sulfanyl group. Key steps include:

- Quinoline core synthesis : React acetanilide derivatives with DMF/POCl₃ under controlled temperatures (60–80°C) to form 3-carbaldehyde intermediates .

- Sulfanyl group introduction : Use 2-mercaptobenzothiazole in basic media (e.g., K₂CO₃/DMF) at 60–90°C for 6–12 hours. Solvent polarity and reaction time critically impact yield (optimal purity >95% requires HPLC monitoring) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., quinoline C-3 aldehyde proton at δ 10.2–10.5 ppm, benzothiazole C-2 sulfanyl linkage via coupling constants) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~363.07 g/mol) and detects byproducts from incomplete substitution .

- HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min to assess purity (>98% required for biological assays) .

Q. What functional groups dictate its reactivity and potential for derivatization?

- Quinoline-3-carbaldehyde : Susceptible to nucleophilic additions (e.g., hydrazine for hydrazone formation) and condensation reactions (e.g., with amines to form Schiff bases) .

- Benzothiazole-sulfanyl group : Participates in oxidation (to sulfone) or substitution reactions (e.g., replacing sulfur with oxygen under acidic conditions) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions?

- Reaction monitoring : Use in-situ FTIR to track aldehyde formation (C=O stretch ~1700 cm⁻¹) and adjust POCl₃ stoichiometry to minimize side products .

- Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance solubility of hydrophobic intermediates and reduce reaction time by 30% .

- Workup protocols : Employ column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization (ethanol/water) to achieve >90% recovery .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

- Multi-technique validation : Cross-reference 2D NMR (HSQC, HMBC) to distinguish quinoline C-3 aldehyde from positional isomers. For example, HMBC correlations between aldehyde proton and quinoline C-4/C-2 confirm regiochemistry .

- X-ray crystallography : Resolve ambiguous NOEs in NOESY spectra by determining crystal structure (e.g., CCDC deposition for bond angle/planarity analysis) .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -F at quinoline C-6) to enhance electrophilicity at the aldehyde position, improving Schiff base formation with biological targets .

- Benzothiazole modification : Replace sulfur with selenium (to form selenothiazole) for redox-active derivatives, leveraging selenium’s higher nucleophilicity .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina with targets like EGFR (PDB: 1M17). The benzothiazole-sulfanyl group shows π-π stacking with Phe723, while the aldehyde forms hydrogen bonds with Lys745 .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials (e.g., aldehyde group’s electrophilicity correlates with LUMO energy ~-1.8 eV) .

Q. What methodologies address stability issues in aqueous or biological matrices?

- Lyophilization : Stabilize the compound as a cyclodextrin inclusion complex (e.g., β-cyclodextrin in pH 7.4 PBS), increasing half-life from 2 to 24 hours .

- Protective group strategies : Convert the aldehyde to a stable oxime derivative (e.g., hydroxylamine hydrochloride in ethanol) for in vivo studies, regenerating the parent compound via enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.